molecular formula C21H22N2O5 B11425187 Ethyl 1-(7-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperidine-3-carboxylate

Ethyl 1-(7-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperidine-3-carboxylate

Cat. No.: B11425187
M. Wt: 382.4 g/mol
InChI Key: JPBSQONQPSVKLY-UHFFFAOYSA-N
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Description

Ethyl 1-(7-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes a furoquinoline moiety, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(7-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methoxyfuro[2,3-b]quinoline-2-carboxylic acid with piperidine-3-carboxylic acid ethyl ester under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(7-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinoline compounds.

Scientific Research Applications

Ethyl 1-(7-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(7-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(7-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperidine-3-carboxylate can be compared with other quinoline derivatives such as:

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Indole derivatives: Widely studied for their diverse biological properties.

    Furoquinoline derivatives: Similar in structure but may have different biological activities.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 1-(7-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-3-27-21(25)14-5-4-8-23(12-14)20(24)18-10-15-9-13-6-7-16(26-2)11-17(13)22-19(15)28-18/h6-7,9-11,14H,3-5,8,12H2,1-2H3

InChI Key

JPBSQONQPSVKLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(O2)N=C4C=C(C=CC4=C3)OC

Origin of Product

United States

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